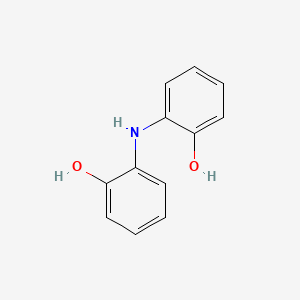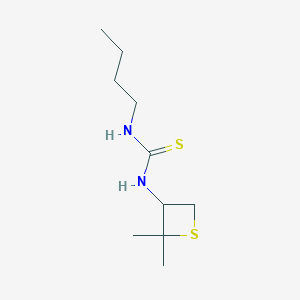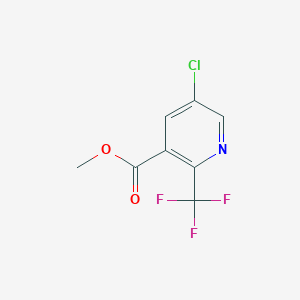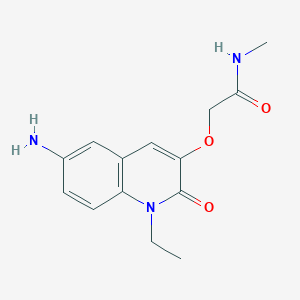![molecular formula C7H12FN B13014715 2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
2-Fluoro-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of a fluorine atom at the 2-position adds unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the required stereochemical information. This process often involves the use of chiral catalysts to achieve the desired stereoselectivity .
Another approach involves the desymmetrization of achiral tropinone derivatives. This method allows for the direct formation of the bicyclic scaffold with the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 2-position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound vary depending on the type of reaction. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Applications De Recherche Scientifique
2-Fluoro-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications, including:
Chemistry: The compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool in the study of biological systems and processes.
Medicine: The compound’s bioactive properties make it of interest in drug discovery and development.
Industry: It is used in the synthesis of bioactive molecules and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with a non-covalent mechanism of action . This inhibition can modulate the inflammatory response, making it a potential therapeutic agent for managing inflammation .
Comparaison Avec Des Composés Similaires
2-Fluoro-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: The parent compound without the fluorine substitution.
Tropane Alkaloids: A family of compounds with similar bicyclic structures and significant biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic structure.
The presence of the fluorine atom in this compound adds unique chemical properties, such as increased stability and reactivity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C7H12FN |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H12FN/c8-6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2 |
Clé InChI |
RRCGTFHTQUKZPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CCC1N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)

![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)


![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)


![(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B13014695.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)



